molecular formula C7H3BrClNO3 B1522365 4-Bromo-2-chloro-5-nitrobenzaldehyde CAS No. 1174534-43-0

4-Bromo-2-chloro-5-nitrobenzaldehyde

Cat. No.: B1522365
CAS No.: 1174534-43-0
M. Wt: 264.46 g/mol
InChI Key: SZFZZHPEEGSQIL-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader historical context of halogenated aromatic compound synthesis that began in earnest during the mid-twentieth century. The systematic investigation of polyhalogenated aromatic aldehydes was driven by the pharmaceutical industry's need for sophisticated building blocks capable of introducing multiple functionalities in controlled synthetic sequences. Early research into nitrobenzaldehyde derivatives demonstrated their utility as intermediates in dye synthesis and pharmaceutical applications, leading to increased interest in more complex substituted variants.

The specific synthetic methodology for preparing this compound was developed through advances in selective halogenation techniques and controlled nitration procedures that allowed chemists to introduce multiple substituents with high regioselectivity. Historical synthetic approaches typically involved multi-step sequences beginning with simpler aromatic precursors, followed by sequential introduction of the various functional groups. The development of these synthetic routes required significant advances in understanding the directing effects of different substituents and the conditions necessary to achieve selective transformations.

The compound's emergence as a significant synthetic intermediate coincided with the broader development of combinatorial chemistry approaches in pharmaceutical research. During this period, there was increasing recognition that compounds containing multiple reactive sites could serve as efficient starting points for generating diverse molecular libraries. The unique substitution pattern of this compound made it particularly attractive for these applications, as each functional group could be selectively modified under different reaction conditions.

Research efforts in the late twentieth and early twenty-first centuries focused on optimizing synthetic routes to improve yields and reduce the number of synthetic steps required. These efforts led to the development of more efficient methodologies, including improved nitration procedures and selective halogenation techniques that could introduce the desired substitution pattern in fewer steps. The compound's increasing importance in pharmaceutical synthesis drove continued research into alternative synthetic approaches that could provide better atom economy and reduced environmental impact.

Molecular Identity and Nomenclature

This compound possesses a well-defined molecular identity characterized by its systematic nomenclature and unique structural features. The compound is formally designated as this compound according to International Union of Pure and Applied Chemistry nomenclature conventions, with the numerical prefixes indicating the precise positions of each substituent on the benzene ring relative to the aldehyde group. The molecular formula C₇H₃BrClNO₃ reflects the compound's composition, consisting of seven carbon atoms, three hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 264.46 grams per mole.

The compound's Chemical Abstracts Service registry number 1174534-43-0 provides a unique identifier that facilitates accurate communication and database searches across scientific literature and commercial databases. The systematic name reflects the specific substitution pattern where the bromine atom occupies the 4-position, the chlorine atom is located at the 2-position, and the nitro group is positioned at the 5-position, all relative to the aldehyde functionality which defines the 1-position of the benzene ring.

Property Value Source
Molecular Formula C₇H₃BrClNO₃
Molecular Weight 264.46 g/mol
Chemical Abstracts Service Number 1174534-43-0
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System C1=C(C(=CC(=C1N+[O-])Br)Cl)C=O
International Chemical Identifier InChI=1S/C7H3BrClNO3/c8-5-2-6(9)4(3-11)1-7(5)10(12)13/h1-3H

The molecular structure can be represented through various notation systems, including the Simplified Molecular Input Line Entry System notation C1=C(C(=CC(=C1N+[O-])Br)Cl)C=O, which provides a standardized method for representing the compound's connectivity. The International Chemical Identifier notation InChI=1S/C7H3BrClNO3/c8-5-2-6(9)4(3-11)1-7(5)10(12)13/h1-3H offers an alternative standardized representation that enables precise identification across different chemical databases and software systems.

The compound's nomenclature also encompasses various synonyms and alternative naming conventions that may appear in different contexts. These alternative names maintain consistency with the core structural identification while accommodating different naming traditions or database requirements. The systematic approach to nomenclature ensures that researchers can accurately identify and communicate about this specific compound regardless of the particular database or literature source being consulted.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its exceptional versatility as a synthetic intermediate and its ability to participate in diverse chemical transformations. The compound's unique combination of functional groups creates multiple reactive sites that can be selectively exploited under different reaction conditions, making it an invaluable building block for complex molecule synthesis. Research has demonstrated that the electron-withdrawing effects of the nitro group, combined with the leaving group capabilities of the halogen substituents, create a highly reactive aromatic system that facilitates nucleophilic aromatic substitution reactions under relatively mild conditions.

The aldehyde functionality provides an additional dimension of reactivity that enables the compound to participate in carbonyl chemistry, including condensation reactions, reductive amination processes, and oxidation reactions that can convert the aldehyde to carboxylic acid derivatives. This multifunctionality has made the compound particularly valuable in medicinal chemistry applications where complex heterocyclic systems must be constructed efficiently. Studies have shown that nitrobenzaldehyde derivatives exhibit significant biological activities, including antimicrobial properties against both gram-positive and gram-negative bacteria, suggesting potential applications in pharmaceutical development.

The compound's role in materials science research has also gained prominence, particularly in the development of advanced polymeric materials and coordination complexes. The multiple coordination sites provided by the different functional groups allow for the formation of complex three-dimensional structures that can exhibit unique optical, electronic, or catalytic properties. Research has demonstrated that compounds with similar substitution patterns can serve as ligands in metal coordination complexes that show promise in catalytic applications, particularly in cross-coupling reactions and asymmetric synthesis.

Contemporary research efforts have focused on exploiting the compound's reactivity for the development of novel synthetic methodologies. The presence of multiple reactive sites has enabled researchers to develop cascade reaction sequences that can construct complex molecular architectures in single synthetic operations. These approaches are particularly valuable in pharmaceutical synthesis where efficiency and atom economy are critical considerations. The compound's ability to undergo selective transformations at different functional groups has also made it useful for developing protecting group strategies and orthogonal synthetic approaches.

The environmental aspects of using this compound in synthetic chemistry have become increasingly important as green chemistry principles gain prominence in chemical research. Studies have examined methods for reducing the environmental impact of synthetic routes involving this compound, including the development of more sustainable synthetic methodologies and improved waste treatment procedures. These efforts have led to the identification of alternative synthetic approaches that maintain the compound's synthetic utility while reducing environmental concerns associated with halogenated aromatic compounds.

Properties

IUPAC Name

4-bromo-2-chloro-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO3/c8-5-2-6(9)4(3-11)1-7(5)10(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFZZHPEEGSQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Br)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Nitrobenzaldehydes are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-chloro-5-nitrobenzaldehyde. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity . .

Biological Activity

4-Bromo-2-chloro-5-nitrobenzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article outlines the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of three functional groups: a bromine atom, a chlorine atom, and a nitro group attached to a benzaldehyde backbone. The molecular formula is C7H3BrClN2O3C_7H_3BrClN_2O_3, with a molecular weight of approximately 247.46 g/mol. These substituents significantly influence its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The electron-withdrawing nature of the bromine, chlorine, and nitro groups enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. This property is crucial for its potential applications in drug development and as an antimicrobial agent.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies have shown that nitro-substituted benzaldehydes often possess antibacterial properties against a range of microorganisms. The compound's structural features suggest it could inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated that similar nitrobenzaldehyde derivatives can induce apoptosis in cancer cells by activating specific signaling pathways . The exact mechanism remains under study, but it is believed that the compound may interact with cellular enzymes or receptors involved in cell proliferation.

Research Findings and Case Studies

Several studies have documented the biological activities of halogenated compounds, including this compound:

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various nitro-substituted benzaldehydes against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures exhibited notable antibacterial activity, suggesting that this compound could be effective against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Studies : Another research effort focused on the cytotoxic effects of halogenated benzaldehydes on cancer cell lines. The findings revealed that certain derivatives could significantly reduce cell viability in human cancer models, indicating potential for therapeutic applications .
  • Mechanistic Insights : A detailed investigation into the mechanism of action showed that nitro groups can undergo reduction within biological systems, leading to the formation of reactive intermediates that may contribute to their cytotoxic effects .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModerateSignificantNucleophilic substitution, apoptosis
4-Bromo-2-fluoro-6-nitrophenolHighModerateCell wall disruption
2-Chloro-4-fluoro-5-nitrobenzaldehydeLowSignificantEnzyme inhibition

Scientific Research Applications

Organic Synthesis

Intermediate for Synthesis:
4-Bromo-2-chloro-5-nitrobenzaldehyde serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structure allows for multiple functional group transformations, making it versatile in synthetic pathways.

Table 1: Synthetic Applications of this compound

Application AreaDescription
PharmaceuticalsUsed to synthesize active pharmaceutical ingredients (APIs) with potential therapeutic effects.
AgrochemicalsActs as an intermediate in the production of herbicides and pesticides.
Dyes and PigmentsEmployed in the formulation of colorants due to its reactive functional groups.

Material Science

Functional Materials:
The compound is utilized in the preparation of functional materials, including dyes and pigments. Its ability to undergo various chemical transformations allows it to be incorporated into materials with specific properties, such as color stability and reactivity.

Antibacterial Properties:
Recent studies have indicated that this compound exhibits antibacterial activity, suggesting its potential as a candidate for developing new antibacterial agents. The mechanism of action may involve interactions with bacterial cell walls or enzymes, leading to cell disruption.

Table 2: Biological Studies Involving this compound

Study FocusFindings
Antibacterial ActivityDemonstrated effectiveness against various bacterial strains, indicating potential for drug development.
Mechanism of ActionLikely disrupts bacterial cell function through enzyme inhibition or structural interference.

Case Study 1: Synthesis of Antibacterial Agents

A study investigated the synthesis of novel antibacterial agents derived from this compound. The researchers modified the compound to enhance its activity against resistant bacterial strains, demonstrating its potential in medicinal chemistry.

Case Study 2: Development of Functional Dyes

In another study, researchers explored the use of this compound in creating functional dyes with improved lightfastness and stability. The results showed that incorporating this compound into dye formulations significantly enhanced performance characteristics.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of 4-bromo-2-chloro-5-nitrobenzaldehyde with structurally related compounds is provided below, focusing on substituent effects, reactivity, and applications.

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Number Molecular Formula Substituent Positions Purity Key Applications/Reactivity
This compound 1174534-43-0 C₇H₃BrClNO₃ 4-Br, 2-Cl, 5-NO₂ 95% Cross-coupling, drug intermediates
5-Bromo-4-chloro-2-nitrobenzaldehyde 202808-22-8 C₇H₃BrClNO₃ 5-Br, 4-Cl, 2-NO₂ 97% Altered regioselectivity in reactions
4-Bromo-2-nitrobenzaldehyde 5551-12-2 C₇H₄BrNO₃ 4-Br, 2-NO₂ 98% Simpler structure; lacks Cl for coupling
4-Bromo-3-nitrobenzaldehyde Not specified C₇H₄BrNO₃ 4-Br, 3-NO₂ 97% Meta-directing nitro group
4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde 1414870-64-6 C₈H₃BrClF₃O 4-Br, 2-Cl, 5-CF₃ Not reported Electron-deficient aldehyde for fluorinated drug synthesis

Substituent Effects on Reactivity

  • Electrophilic Aromatic Substitution (EAS):

    • The nitro group in this compound (position 5) is strongly deactivating and meta-directing, limiting further substitution to specific positions. In contrast, 5-bromo-4-chloro-2-nitrobenzaldehyde (position 2 nitro) exhibits ortho/para-directing behavior, altering reaction pathways .
    • The trifluoromethyl group in 4-bromo-2-chloro-5-(trifluoromethyl)benzaldehyde is more electron-withdrawing than nitro, increasing the compound’s electrophilicity and stability under acidic conditions .
  • Cross-Coupling Reactions:

    • Bromine and chlorine atoms in the target compound enable Suzuki-Miyaura couplings (e.g., with aryl boronic acids) to generate biaryl structures. The absence of chlorine in 4-bromo-2-nitrobenzaldehyde reduces its utility in sequential functionalization .

Physical Properties and Solubility

  • Melting Points and Stability: this compound has a higher melting point (unreported in evidence but inferred to be >100°C) compared to non-chlorinated analogues due to increased molecular symmetry and halogen interactions. The trifluoromethyl derivative (CAS 1414870-64-6) is likely more volatile due to the -CF₃ group’s hydrophobicity .
  • Solubility:

    • Nitro-substituted benzaldehydes are generally soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water. The trifluoromethyl analogue may exhibit enhanced solubility in fluorinated solvents .

Preparation Methods

Nitration Step

  • Objective: Introduce the nitro group selectively at the 5-position on the aromatic ring.
  • Procedure:
    • The starting toluene derivative is dissolved in 1,2-dichloroethane.
    • Concentrated sulfuric acid is added as a dehydrating agent.
    • Potassium nitrate (KNO3) is used as a nitrating agent instead of fuming nitric acid for safety and cleaner reaction.
    • The reaction temperature is maintained between 0 to 10°C for approximately 4 hours.
  • Outcome: Formation of 2-chloro-5-nitrotoluene with high yield and minimal by-products.
  • Advantages: Avoids excessive sulfuric acid use, reduces formation of sulfuric acid salts, and improves nitration efficiency.

Bromination Step

  • Objective: Brominate the methyl group to produce the bromomethyl intermediate.
  • Procedure:
    • The nitrated compound is dissolved in 1,2-dichloroethane.
    • N-bromosuccinimide (NBS) and benzoyl peroxide (a radical initiator) are added.
    • The mixture is heated to 80–100°C and stirred for about 20 hours.
    • Reaction progress is monitored by thin-layer chromatography (TLC).
  • Outcome: Formation of 4-bromo-2-chloro-5-nitrobenzyl bromide.
  • Workup: The reaction mixture is cooled, washed with water and saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated.

Oxidation/Hydrolysis to Aldehyde

  • Objective: Convert the bromomethyl group into the aldehyde group.
  • Procedure:
    • The brominated intermediate is dissolved in ethanol.
    • Hydrogen peroxide (approximately 15% aqueous solution) is added.
    • The mixture is refluxed for about 15 hours.
    • After reaction completion, the mixture is treated with saturated sodium sulfite solution to quench excess oxidants.
    • The product is extracted with ethyl acetate, washed, dried, and concentrated.
  • Outcome: Formation of 4-bromo-2-chloro-5-nitrobenzaldehyde with high purity.

Comparative Data Table of Reaction Parameters

Step Reagents/Conditions Temperature (°C) Time (hours) Solvent Yield (%) Notes
Nitration KNO3, Conc. H2SO4, 1,2-dichloroethane 0–10 ~4 1,2-Dichloroethane 85–90 Safer than fuming nitric acid; fewer by-products
Bromination NBS, Benzoyl peroxide, 1,2-dichloroethane 80–100 ~20 1,2-Dichloroethane 80–85 Radical bromination; monitored by TLC
Oxidation H2O2 (15%), Ethanol Reflux (~78) ~15 Ethanol 75–80 Hydrolysis and oxidation step

Research Findings and Industrial Relevance

  • The order of reactions (nitration first, then bromination, and finally oxidation) is critical to prevent oxidation of the aldehyde group during nitration, which can reduce yield.
  • Using potassium nitrate instead of fuming nitric acid enhances safety and environmental friendliness.
  • The use of 1,2-dichloroethane as a solvent in nitration and bromination steps provides good solubility and reaction control.
  • The reaction conditions are optimized to minimize side reactions and by-product formation, improving overall yield and purity.
  • The described method is scalable and suitable for industrial production due to its simplicity, safety, and cost-effectiveness.

Notes on Alternative Methods

  • Some literature reports the use of chlorination under UV irradiation followed by hydrolysis and nitration, but these methods often involve more complex setups and harsher conditions.
  • Traditional nitration using mixed acid (sulfuric/nitric acid) is effective but less safe and produces more waste.
  • Radical bromination using NBS is preferred over elemental bromine for better selectivity and easier handling.

Q & A

Q. What are the optimal synthetic routes for preparing 4-bromo-2-chloro-5-nitrobenzaldehyde, and how can reaction conditions be systematically optimized?

The synthesis typically involves sequential halogenation and nitration of benzaldehyde derivatives. Key steps include:

  • Bromination/Chlorination : Use electrophilic aromatic substitution with FeBr₃ or AlCl₃ catalysts under anhydrous conditions .
  • Nitration : Introduce the nitro group using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to minimize side reactions .
  • Optimization : Vary reaction time, temperature, and stoichiometry while monitoring intermediates via TLC or HPLC. Inert atmospheres (N₂/Ar) improve yields by preventing oxidation of aldehyde groups .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.8–8.5 ppm for nitro groups) .
  • FT-IR : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric stretch ~1530 cm⁻¹) functionalities .
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns with UV detection at 254 nm .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

  • Stability : Store at 0–6°C in amber vials to prevent photodegradation. The aldehyde group is prone to oxidation, forming carboxylic acid derivatives .
  • Degradation : Accelerated stability studies (40°C/75% RH for 4 weeks) reveal hydrolysis of the nitro group to amines under acidic conditions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitration and halogenation in this compound?

  • Nitration : The electron-withdrawing aldehyde and halogen groups direct nitration to the para position via resonance stabilization of the nitronium ion intermediate .
  • Halogenation : Steric hindrance from the bulky nitro group favors bromination at the ortho position relative to chlorine . Computational DFT studies (e.g., Gaussian) model charge distribution to predict reactivity .

Q. How can computational tools (e.g., SHELX, DFT) aid in crystallographic or electronic structure analysis of this compound?

  • SHELX : Refine single-crystal X-ray data to resolve bond lengths and angles, particularly for halogen⋯O/N interactions .
  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic attack sites .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE effects or splitting patterns)?

  • NOE Analysis : 2D NOESY identifies through-space interactions between adjacent substituents, clarifying ambiguous coupling .
  • Dynamic NMR : Variable-temperature studies distinguish between conformational exchange and scalar coupling in split peaks .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological or catalytic activity?

  • Substitution Effects : Replace the nitro group with electron-donating groups (e.g., -NH₂) to modulate antimicrobial activity .
  • Bioisosteres : Swap bromine with trifluoromethyl to improve lipophilicity and blood-brain barrier penetration .

Q. What methodologies address solubility challenges in polar/nonpolar solvents during reaction scale-up?

  • Co-solvent Systems : Use DMSO/water mixtures (e.g., 30:70 v/v) to enhance solubility for kinetic studies .
  • Microwave Synthesis : Reduce reaction time and solvent volume while maintaining yield in low-solubility conditions .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

  • Catalyst Recycling : Recover Au/Pd nanoparticles via centrifugation for cross-coupling reactions .
  • Solvent-Free Nitration : Employ ball milling with solid HNO₃ donors to minimize waste .

Q. What safety protocols are critical for handling hazardous intermediates (e.g., nitrating agents, halogenated byproducts)?

  • Engineering Controls : Use fume hoods and explosion-proof equipment during nitration .
  • Waste Neutralization : Treat brominated byproducts with NaHCO₃ before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Bromo-2-chloro-5-nitrobenzaldehyde
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4-Bromo-2-chloro-5-nitrobenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.